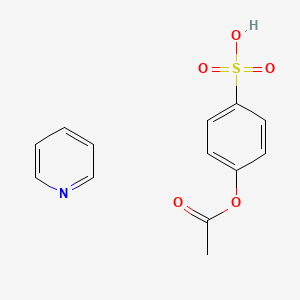
N-Benzyl-N-(trifluoromethyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-N-(trifluoromethyl)propan-2-amine is a chemical compound that features a trifluoromethyl group attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using various reagents and catalysts under specific conditions to ensure the successful incorporation of the trifluoromethyl group.
Industrial Production Methods
Industrial production of N-Benzyl-N-(trifluoromethyl)propan-2-amine may involve large-scale synthesis techniques that optimize yield and purity. These methods often utilize advanced catalytic systems and controlled reaction environments to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-(trifluoromethyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized amine derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
N-Benzyl-N-(trifluoromethyl)propan-2-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical studies to investigate biological pathways and interactions.
Medicine: The compound’s unique properties make it a candidate for drug development and pharmaceutical research.
Mechanism of Action
The mechanism by which N-Benzyl-N-(trifluoromethyl)propan-2-amine exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. Specific pathways and targets depend on the compound’s application, such as enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-(trifluoromethyl)propan-2-amine: shares similarities with other trifluoromethyl-containing compounds, such as fluoxetine and berotralstat.
Fluoxetine: An antidepressant that also contains a trifluoromethyl group, influencing its pharmacological activity.
Berotralstat: A medication used to treat hereditary angioedema, featuring a trifluoromethyl group that contributes to its efficacy.
Uniqueness
This compound is unique due to its specific structural arrangement and the presence of both benzyl and trifluoromethyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
143490-29-3 |
|---|---|
Molecular Formula |
C11H14F3N |
Molecular Weight |
217.23 g/mol |
IUPAC Name |
N-benzyl-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C11H14F3N/c1-9(2)15(11(12,13)14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
CJQSGXZOSBFLIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(Diphenylphosphoryl)-2-methylprop-1-en-1-yl]-2-methyl-1,3-oxazole](/img/structure/B12558388.png)


![2(3H)-Benzoxazolone, 5-[(2-methyl-2-propenyl)oxy]-](/img/structure/B12558406.png)

![1,4-Bis[[2-(4-chlorophenoxy)ethoxy]methyl]benzene](/img/structure/B12558413.png)

![6,8-Dimethyl-1H,3H,5H-thieno[3,4-e][1,3]dioxepine](/img/structure/B12558434.png)

![3-[4-(Butylsulfanyl)-1,2,5-thiadiazol-3-YL]-1-azabicyclo[2.2.2]octan-3-OL](/img/structure/B12558459.png)
![3-[(Pyridin-2-yl)methylidene]-1-azabicyclo[2.2.2]octane](/img/structure/B12558460.png)
![2-[2-(6-Methyl-1,3-benzothiazol-2-yl)hydrazinylidene]-4-[(propan-2-yl)oxy]naphthalen-1(2H)-one](/img/structure/B12558466.png)
![6-(4-Methylphenyl)-3-(3-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12558472.png)

